![molecular formula C22H18O4 B14689576 Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- CAS No. 24319-76-4](/img/structure/B14689576.png)
Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-: is an organic compound with the molecular formula C10H10O2. It is also known by other names such as Benzene, p-diacetyl- , p-Acetylacetophenone , p-Diacetylbenzene , and 1,4-Diacetylbenzene . This compound is characterized by its unique structure, which includes two ethanone groups attached to a central phenylene ring through oxy-phenylene linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,4-diacetylbenzene with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where acetyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-quality Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. Additionally, its phenylene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium)
- 1,1’-[1,4-Phenylenebis(thiourea)]bis(2,5-dimethyl-1,4-phenylene)
- 1,1’-[1,4-Phenylenebis(azanylylidene)]bis(methanylylidene)bis(4-bromophenol)
Uniqueness
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- is unique due to its specific structure, which includes two ethanone groups linked through oxy-phenylene bridges. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
24319-76-4 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[4-[4-(4-acetylphenoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18O4/c1-15(23)17-3-7-19(8-4-17)25-21-11-13-22(14-12-21)26-20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3 |
InChI Key |
RORBRWZRPPWDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


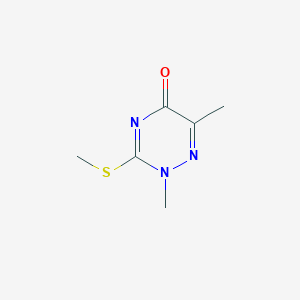
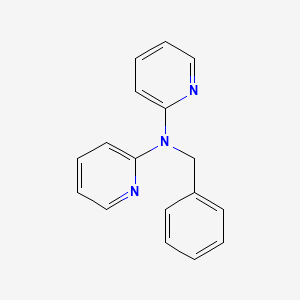

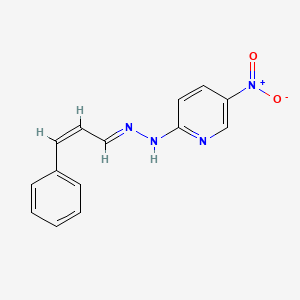

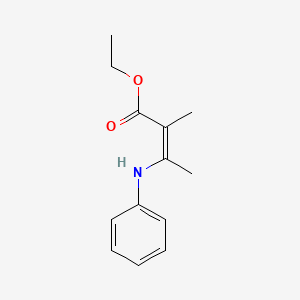
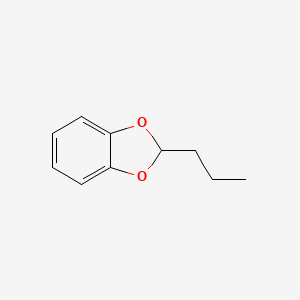
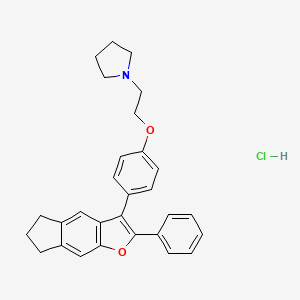
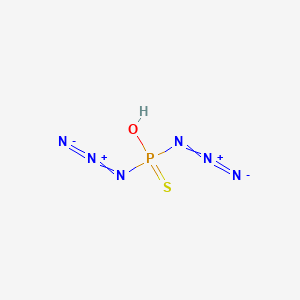
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)

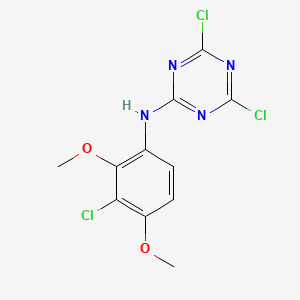
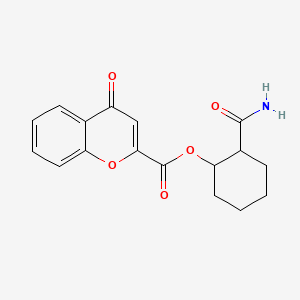
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
